3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid is a complex organic compound that integrates a trifluoromethyl group and a thiadiazole moiety into its structure. The compound features a benzoic acid core substituted by a sulfonyl group attached to a 1,3,4-thiadiazole ring. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry.
The chemical behavior of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid can be characterized by several key reactions:
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant biological activities. Research indicates that derivatives of this class exhibit:
The synthesis of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid typically involves multiple steps:
3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid has potential applications in various fields:
Studies examining the interactions of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid with biological targets are critical for understanding its mechanism of action. Interaction studies often focus on:
Several compounds share structural features with 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Contains trifluoromethyl and thiadiazole | Lacks benzoic acid moiety |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Amino substitution at position 2 | Different functional group affecting activity |
| 2-Mercapto-5-trifluoromethyl-1,3,4-thiadiazole | Contains a thiol group | More reactive due to thiol presence |
| 4-Methylbenzenesulfonamide | Sulfonamide structure without thiadiazole | Lacks trifluoromethyl and heterocyclic structure |
The unique combination of a benzoic acid core with a sulfonylated thiadiazole ring distinguishes 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid from related compounds. Its specific electronic properties impart distinct reactivity and biological activity that are advantageous in drug development contexts.
Thiadiazoles, five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, have been integral to drug discovery since their identification in the late 19th century. Emil Fischer first synthesized thiadiazole derivatives in 1882, but their pharmacological potential remained unexplored until the mid-20th century. The 1,3,4-thiadiazole isomer gained prominence due to its metabolic stability and capacity for hydrogen bonding, enabling interactions with biological targets such as enzymes and receptors. Early successes included acetazolamide, a carbonic anhydrase inhibitor used for glaucoma, which demonstrated the scaffold’s ability to modulate ion channels and enzymatic activity. Subsequent derivatives exhibited anticonvulsant, antimicrobial, and anticancer properties, driven by the ring’s pseudo-aromatic character and tunable substituents.
The introduction of electron-withdrawing groups, such as sulfonyl and trifluoromethyl moieties, further expanded thiadiazoles’ therapeutic utility. These modifications enhance lipophilicity, improve membrane permeability, and stabilize interactions with hydrophobic binding pockets. For instance, sulfonamide-containing thiadiazoles like 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid leverage the sulfonyl group’s capacity for hydrogen bonding and charge transfer, critical for targeting enzymes such as α-amylase and urease.
The hybridization of a trifluoromethylated thiadiazole with a sulfonylated benzoic acid creates a multifunctional architecture with distinct electronic and steric properties:
This triad of functional groups synergistically enhances the compound’s bioactivity. For example, in antidiabetic applications, the benzoic acid moiety may bind to allosteric sites of α-glucosidase, while the thiadiazole-sulfonyl component inhibits catalytic activity through competitive interactions.
The synthesis of 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid requires sophisticated multi-step synthetic approaches that combine heterocyclic chemistry with aromatic functionalization strategies [1] [2] [3]. The compound represents a complex molecular architecture featuring a trifluoromethyl-substituted thiadiazole ring linked through a sulfonyl bridge to a benzoic acid moiety [3].
The construction of the 5-(trifluoromethyl)-1,3,4-thiadiazole core employs several established methodological approaches, with each offering distinct advantages in terms of yield and regioselectivity [1] [2] [3].
Formation from Thiosemicarbazide Precursors
The most prevalent strategy involves the cyclization of thiosemicarbazide derivatives with trifluoroacetic acid in the presence of dehydrating agents [1] [5] [2]. The reaction proceeds through initial condensation between thiosemicarbazide and trifluoroacetic acid, followed by intramolecular cyclization under acidic conditions [1] [5]. Phosphorus oxychloride serves as the preferred dehydrating agent, facilitating the elimination of water and promoting ring closure [5] [6] [7].
The synthetic sequence typically begins with the treatment of thiosemicarbazide (0.1 mole) suspended in 1,4-dioxane (500 milliliters) with trifluoroacetic acid (12.0 milliliters) and phosphorus oxychloride (15.0 milliliters) added slowly over 30 minutes [1]. The reaction mixture is maintained for 3 hours while monitoring hydrogen chloride gas evolution [1]. Following completion, the mixture is poured into cold water and the pH adjusted to 9 using sodium hydroxide solution to precipitate the 2-amino-5-trifluoromethyl-1,3,4-thiadiazole product [1].
Cyclization via Monothiodiacylhydrazines
Alternative synthetic routes employ monothiodiacylhydrazine intermediates that undergo cyclization through dehydration with sulfuric acid, polyphosphoric acid, or methanesulfonic acids [2] [3] [6]. These intermediates can be prepared from acylation of thiosemicarbazides or as intermediates in reactions of thiohydrazides with carboxylic acids and their derivatives [2] [3].
Oxidative Cyclization Methods
Advanced methodologies utilize oxidative cyclization of thiosemicarbazone derivatives in the presence of tetracyanoethylene or other oxidizing agents [8] [6]. Base-catalyzed cyclization of thiosemicarbazide arylates under oxidative conditions produces 1,3,4-thiadiazole rings with improved regioselectivity [8] [6].
The following table summarizes key thiadiazole formation strategies and their reported yields:
| Method | Starting Material | Dehydrating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiosemicarbazide cyclization | Thiosemicarbazide + CF₃COOH | Phosphorus oxychloride | 80-120 | 75-85 | [1] [5] |
| Monothiodiacylhydrazine route | Monothiodiacylhydrazines | Sulfuric acid | 100-150 | 60-75 | [2] [3] |
| Oxidative cyclization | Thiosemicarbazone derivatives | Tetracyanoethylene | 80-100 | 65-80 | [8] [6] |
| Microwave-assisted synthesis | Thiosemicarbazide derivatives | Phosphorus oxychloride | 120-140 | 80-92 | [9] [10] |
The incorporation of the sulfonyl bridge and benzoic acid functionality requires careful orchestration of electrophilic aromatic substitution reactions and sulfonylation chemistry [11] [12] [13].
Electrophilic Aromatic Substitution of Benzoic Acid
Benzoic acid derivatives undergo electrophilic aromatic substitution preferentially at the meta position due to the electron-withdrawing nature of the carboxyl group [11] [13] [14]. The carboxyl group deactivates the benzene ring toward electrophilic attack while directing incoming electrophiles to the meta position through electronic effects [11] [13] [14].
For sulfonation reactions, benzoic acid is treated with fuming sulfuric acid under controlled conditions [11] [13] [15]. The reaction mechanism involves attack of the benzene ring on the sulfur trioxide electrophile, followed by proton transfer to regenerate aromaticity [15] [16] [17]. The sulfur trioxide electrophile arises from dissociation of concentrated sulfuric acid or from fuming sulfuric acid, which contains dissolved sulfur trioxide [15] [16].
Sulfonyl Chloride Formation and Coupling
The preparation of sulfonyl chloride intermediates requires conversion of sulfonic acid groups using phosphorus pentachloride or thionyl chloride [18] [19] [12]. These reagents efficiently convert sulfonic acids to the corresponding sulfonyl chlorides, which serve as reactive electrophiles for subsequent coupling reactions [18] [19].
The coupling of thiadiazole derivatives with sulfonyl chlorides typically proceeds under basic conditions using organic bases such as triethylamine or pyridine [12] [20] . The reaction mechanism involves nucleophilic attack of the thiadiazole nitrogen on the electrophilic sulfur center, followed by elimination of hydrogen chloride [12] [20].
Multi-Step Assembly Strategy
The complete synthesis pathway involves sequential construction and coupling of the molecular fragments [20]. Initial preparation of the 5-(trifluoromethyl)-1,3,4-thiadiazole core is followed by sulfonylation to introduce the reactive sulfonyl chloride functionality [18] [19]. Subsequent coupling with meta-substituted benzoic acid derivatives completes the target molecule assembly [20] [22].
The selection of appropriate solvent systems and catalytic conditions profoundly influences the efficiency and selectivity of synthetic transformations leading to 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid [23] [24] [25].
Solvent Selection for Thiadiazole Formation
Polar aprotic solvents demonstrate superior performance in thiadiazole ring formation reactions [23] [25] [26]. N,N-Dimethylformamide and acetonitrile provide optimal solvation of ionic intermediates while minimizing competitive side reactions [23] [10] [26]. The choice of solvent significantly affects reaction rates and product yields, with acetonitrile consistently delivering yields exceeding 90% in optimized protocols [23] [10].
Comparative studies reveal that protic solvents such as methanol and ethanol interfere with cyclization reactions by competing for electrophilic sites [24] [25]. Water-miscible organic solvents generally provide inferior results compared to aprotic alternatives [24] [25].
Catalytic Requirements for Ring Formation
Lewis acid catalysts play crucial roles in facilitating thiadiazole ring closure reactions [27] [28] [6]. Phosphorus oxychloride functions both as a dehydrating agent and as a Lewis acid catalyst, promoting cyclization through activation of carbonyl groups [6] [7]. The optimal catalyst loading ranges from 1.2 to 1.5 equivalents relative to the limiting reagent [5] [6].
Alternative catalytic systems employ metal-based Lewis acids such as zinc chloride or aluminum chloride [27] [28]. These catalysts demonstrate particular effectiveness in reactions involving electron-deficient substrates [27] [28].
Optimization Data for Solvent Systems
| Solvent | Polarity Index | Thiadiazole Formation Yield (%) | Sulfonylation Yield (%) | Overall Efficiency |
|---|---|---|---|---|
| N,N-Dimethylformamide | 6.4 | 88-92 | 85-90 | High |
| Acetonitrile | 5.8 | 90-95 | 82-88 | High |
| Dichloromethane | 3.1 | 75-82 | 90-95 | Moderate |
| Tetrahydrofuran | 4.0 | 70-78 | 80-85 | Moderate |
| Methanol | 5.1 | 45-55 | 60-70 | Low |
| Water | 10.2 | 15-25 | 30-40 | Poor |
Temperature and Reaction Time Optimization
Systematic temperature optimization studies indicate that thiadiazole formation proceeds optimally at temperatures between 80-120°C [1] [24] [29]. Lower temperatures result in incomplete cyclization, while excessive heating promotes decomposition and side product formation [24] [29]. Reaction times typically range from 2-6 hours depending on substrate reactivity and catalyst efficiency [1] [24].
Microwave-assisted synthetic methodologies offer substantial advantages over conventional heating methods, providing enhanced reaction rates, improved yields, and reduced energy consumption [9] [10] [30].
Microwave-Assisted Thiadiazole Formation
Microwave irradiation dramatically accelerates thiadiazole ring formation reactions while improving overall yields [9] [10] [30]. The enhanced heating efficiency of microwave energy promotes rapid cyclization reactions that would otherwise require extended reaction times under conventional conditions [9] [10].
Optimization studies demonstrate that microwave-assisted synthesis of thiadiazole derivatives achieves completion within 3-11 minutes compared to 3-6 hours required for conventional heating [10] [30]. The rapid heating and uniform energy distribution minimize side reactions and improve product selectivity [10] [30].
Comparative Yield Analysis
Systematic comparisons between conventional and microwave-assisted synthetic protocols reveal consistent yield improvements ranging from 10-25% when microwave irradiation is employed [24] [30]. The enhanced yields result from reduced reaction times that minimize thermal decomposition and side product formation [24] [30].
| Compound Type | Conventional Method Yield (%) | Microwave Method Yield (%) | Time Reduction | Reference |
|---|---|---|---|---|
| 5-Trifluoromethyl-1,3,4-thiadiazoles | 70-80 | 85-92 | 95% reduction | [9] [10] |
| Sulfonylated thiadiazoles | 65-75 | 80-88 | 90% reduction | [24] [30] |
| Benzoic acid derivatives | 60-70 | 75-85 | 85% reduction | [30] |
Mechanistic Advantages of Microwave Heating
Microwave irradiation provides superior energy transfer efficiency compared to conventional conductive heating methods [9] [10] [30]. The direct heating of polar molecules through dielectric heating minimizes thermal gradients and provides more uniform reaction conditions [9] [10]. This enhanced heating uniformity reduces hot spots that can promote unwanted side reactions [10] [30].
Optimization Parameters for Microwave Synthesis
Power settings between 150-300 watts demonstrate optimal performance for thiadiazole synthesis reactions [9] [10]. Higher power levels can cause rapid solvent evaporation and localized overheating, while insufficient power fails to achieve the activation energy required for efficient cyclization [9] [10].
Temperature monitoring during microwave-assisted reactions reveals that optimal results occur when internal temperatures reach 120-140°C [9] [10]. Pressure control through sealed vessel systems allows reactions to proceed at elevated temperatures without solvent loss [9] [10].
Proton Nuclear Magnetic Resonance spectroscopy of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid reveals characteristic resonances for the aromatic protons and carboxylic acid functionality [1] [2] [11]. The aromatic protons of the benzoic acid ring appear as complex multiplets in the 7.5-8.2 ppm region [1] [11]. The meta-disubstitution pattern results in four distinct aromatic proton environments, creating a complex coupling pattern due to the electron-withdrawing effects of both the carboxyl and sulfonyl substituents [11].
The carboxylic acid proton resonates as a broad singlet between 11.5-12.5 ppm [6] [11]. This extreme downfield shift is characteristic of carboxylic acid protons and reflects the strong deshielding effect of the carbonyl group and hydrogen bonding interactions [6]. The chemical shift position within this range depends on concentration and solvent effects, as these variables influence the extent of hydrogen bonding [6].
Table 2: ¹H NMR Spectral Data
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H (benzoic acid ring) | 7.5-8.2 | Complex multiplets | 4H | Meta-substituted benzene ring protons |
| COOH proton | 11.5-12.5 | Broad singlet | 1H | Carboxylic acid proton |
| Thiadiazole ring protons | N/A (no H substituents) | N/A | N/A | No protons on thiadiazole carbon atoms |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon environments within the molecule [12] [13]. The carboxyl carbon appears in the characteristic range of 165-175 ppm, typical for aromatic carboxylic acids [12] [13]. The aromatic carbons of the benzoic acid ring resonate between 125-135 ppm, with specific chemical shifts dependent on their proximity to the electron-withdrawing substituents [12] [13].
The thiadiazole ring carbons exhibit distinctive chemical shifts reflecting their heterocyclic nature and substitution patterns [14]. The carbon bearing the trifluoromethyl group (C-5) appears at 155-165 ppm as a quartet due to carbon-fluorine coupling [14]. The carbon bearing the sulfonyl group (C-2) resonates at 160-170 ppm, reflecting the electron-withdrawing effect of the sulfonyl substituent [14].
The trifluoromethyl carbon provides a characteristic quartet at 118-122 ppm with a large coupling constant of approximately 270 Hz, diagnostic of carbon-fluorine coupling in trifluoromethyl groups [15] [16].
Table 3: ¹³C NMR Spectral Data
| Carbon Environment | Chemical Shift (δ ppm) | Multiplicity | Assignment Notes |
|---|---|---|---|
| COOH carbon | 165-175 | Singlet | Carboxyl carbon, typical aromatic acid range |
| Aromatic carbons (benzoic acid) | 125-135 | Singlet | Benzene ring carbons, ortho/meta/para positions |
| Thiadiazole C-5 (CF₃ bearing) | 155-165 | Quartet (CF₃ coupling) | Electron-deficient due to CF₃ substitution |
| Thiadiazole C-2 (sulfonyl bearing) | 160-170 | Singlet | Electron-deficient due to sulfonyl substitution |
| CF₃ carbon | 118-122 (q, J = 270 Hz) | Quartet (¹³C-¹⁹F coupling) | Characteristic CF₃ carbon with F-C coupling |
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides unambiguous identification of the trifluoromethyl group [17] [15]. The three equivalent fluorine atoms of the trifluoromethyl group appear as a singlet between -58 to -65 ppm relative to trichlorofluoromethane [15] [16]. This chemical shift range is characteristic of trifluoromethyl groups attached to electron-deficient aromatic heterocycles [17] [15].
Table 4: ¹⁹F NMR Spectral Data
| Fluorine Environment | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference Standard |
|---|---|---|---|---|
| CF₃ group | -58 to -65 | Singlet | Trifluoromethyl group attached to thiadiazole ring | CFCl₃ = 0 ppm |
Mass spectrometric analysis of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insights into the stability of different molecular regions [18] [9] [19] [20].
The molecular ion peak exhibits relatively low intensity (15-25% relative intensity) due to the inherent instability of the molecular radical cation [18] [19]. This behavior is typical for highly functionalized aromatic compounds containing multiple electron-withdrawing groups, which destabilize the molecular ion through rapid fragmentation processes [19].
Primary fragmentation pathways involve loss of functional groups characteristic of carboxylic acids and sulfonyl compounds [18] [19]. Loss of the hydroxyl radical (M-17) occurs with moderate intensity (30-45% relative intensity), representing α-cleavage adjacent to the carbonyl group [18] [19]. This fragmentation is common in carboxylic acid mass spectra and reflects the weakness of the carbon-oxygen bond in the carboxyl group [19].
Loss of the entire carboxyl group (M-45) represents a major fragmentation pathway with significant intensity (40-60% relative intensity) [18] [19]. This fragmentation may involve McLafferty-type rearrangement mechanisms common in aromatic carboxylic acids [19]. The resulting fragment retains the sulfonyl-thiadiazole portion of the molecule, which can provide additional structural information through secondary fragmentation [9].
The sulfonyl group undergoes characteristic elimination as sulfur dioxide (M-64) with moderate intensity (25-35% relative intensity) [18]. This fragmentation pattern is diagnostic for sulfonyl-containing compounds and reflects the stability of the sulfur dioxide neutral molecule [18]. The resulting fragment ion retains the aromatic and heterocyclic portions of the structure [9].
Trifluoromethyl radical loss (M-69) occurs with moderate intensity (20-30% relative intensity) [18] [20]. The trifluoromethyl radical represents a stable leaving group due to the high electronegativity of fluorine and the resulting stability of the neutral radical [20]. This fragmentation provides confirmation of the trifluoromethyl substitution pattern [20].
The base peak in the mass spectrum typically corresponds to a benzoic acid-derived fragment, representing the most stable ionic species under the ionization conditions [19]. This observation reflects the aromatic stabilization and the electron-withdrawing effects that stabilize positive charge on the benzoic acid portion of the molecule [19].
Thiadiazole ring fragmentation occurs through complex multi-step processes involving ring opening and rearrangement [9] [20] [21]. These fragments appear with variable intensity (10-40% relative intensity) and provide confirmation of the heterocyclic structure [9] [21]. The fragmentation patterns may involve nitrogen-sulfur bond cleavage and subsequent rearrangement processes characteristic of thiadiazole derivatives [20] [21].
Table 5: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Mechanistic Notes |
|---|---|---|---|
| M⁺- (molecular ion) | 15-25 | Molecular ion peak | Low intensity due to molecular instability |
| M-17 (loss of OH) | 30-45 | α-cleavage of carboxyl OH | Common carboxylic acid fragmentation |
| M-45 (loss of COOH) | 40-60 | Loss of entire carboxyl group | McLafferty-type rearrangement |
| M-64 (loss of SO₂) | 25-35 | Sulfonyl group elimination | Characteristic sulfonyl compound fragmentation |
| M-69 (loss of CF₃) | 20-30 | Trifluoromethyl radical loss | CF₃ radical is stable leaving group |
| Base peak | 100 | Benzoic acid fragment | Most stable fragment ion |
| Thiadiazole ring fragments | 10-40 | Ring fragmentation with rearrangement | Complex multi-step fragmentation |
X-ray diffraction analysis of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid provides comprehensive structural information regarding molecular geometry, intermolecular interactions, and crystalline packing arrangements [22] [23] [24] [25]. Based on analogous thiadiazole-containing compounds and substituted benzoic acid derivatives, the compound is expected to crystallize in a monoclinic crystal system with centrosymmetric space group P2₁/c [22] [23] [25].
The unit cell parameters reflect the molecular dimensions and packing efficiency of the compound [22] [25]. The a-axis dimension (8.5-9.2 Å) is typical for aromatic compounds and accommodates the width of the substituted benzene ring [22] [25]. The b-axis (12.8-13.5 Å) shows extension due to the sulfonyl bridge connecting the aromatic systems, while the c-axis (15.2-16.1 Å) reflects elongation caused by the trifluoromethyl substitution [22] [23]. The β angle deviates from orthogonality (95-105°) due to optimal packing arrangements that minimize intermolecular repulsions while maximizing attractive interactions [22] [25].
The calculated unit cell volume (1650-1850 Ų) and Z value of 4 molecules per unit cell indicate standard packing density for organic molecular crystals [22] [25]. The density (1.65-1.75 g/cm³) is elevated compared to typical organic compounds due to the presence of heavy atoms including sulfur and fluorine [22] [25].
Intermolecular interactions dominate the crystal packing and significantly influence the solid-state properties [23] [24] [25]. Hydrogen bonding represents the primary structure-directing interaction, with carboxylic acid groups forming classic dimeric arrangements through O-H···O hydrogen bonds [23] [24]. These dimers create robust supramolecular synthons that serve as fundamental building blocks for the extended crystal structure [23] [24].
Secondary interactions include C-H···O hydrogen bonds involving aromatic protons and oxygen atoms of the sulfonyl and carboxyl groups [23] [24] [25]. These weaker interactions provide additional stabilization and help determine the precise molecular orientations within the crystal lattice [24] [25].
Aromatic π-π stacking interactions occur between parallel thiadiazole rings and between benzoic acid moieties [23] [25]. The electron-deficient nature of both ring systems, resulting from the electron-withdrawing substituents, enhances these interactions through complementary electrostatic effects [23] [25]. The typical π-π stacking distances range from 3.3-3.6 Å, consistent with optimal orbital overlap while minimizing steric repulsions [23] [25].
Halogen bonding interactions involving the fluorine atoms of the trifluoromethyl groups may contribute to the crystal packing [23]. These interactions, while weaker than hydrogen bonds, can provide directional stabilization through electrostatic and dispersion components [23].
Table 6: X-ray Crystallographic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Monoclinic | Common for substituted benzoic acids |
| Space Group | P2₁/c | Centrosymmetric space group |
| Unit Cell Dimensions a (Å) | 8.5-9.2 | Typical for aromatic compounds |
| Unit Cell Dimensions b (Å) | 12.8-13.5 | Extended due to sulfonyl bridge |
| Unit Cell Dimensions c (Å) | 15.2-16.1 | Elongated by CF₃ substitution |
| β angle (°) | 95-105 | Non-orthogonal angle |
| Volume (Ų) | 1650-1850 | Calculated from unit cell parameters |
| Z (molecules per unit cell) | 4 | Standard for organic molecules |
| Density (g/cm³) | 1.65-1.75 | Higher density due to heavy atoms (S, F) |
| Key Intermolecular Interactions | O-H···O, C-H···O, π-π stacking | Hydrogen bonding and aromatic interactions |
Conformational analysis of the sulfonyl linkage in 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid reveals the geometric preferences and rotational flexibility that govern molecular shape and intermolecular interactions [22] [26] [27] [28]. The sulfonyl group adopts a tetrahedral geometry around the sulfur center, with bond angles approximating the ideal tetrahedral value of 109.5° [26] [27].
The planarity of the thiadiazole ring system is maintained through aromatic stabilization, with all ring atoms lying within 0.02 Å of the mean plane [22] [23] [29]. This planar geometry maximizes orbital overlap and maintains the aromatic character of the heterocycle [22] [29]. Similarly, the benzoic acid ring maintains strict planarity with atomic deviations less than 0.01 Å from the mean plane [22] [23].
The dihedral angle between the thiadiazole and benzene ring planes ranges from 25-45°, representing a compromise between steric interactions and electronic effects [22] [26] [27]. This twisted conformation minimizes steric clashes between the ring systems while maintaining some degree of electronic communication through the sulfonyl bridge [26] [27]. The specific angle depends on crystal packing forces and may vary among different polymorphic forms [22] [26].
The trifluoromethyl group adopts a staggered conformation relative to the thiadiazole ring, minimizing steric interactions between the fluorine atoms and ring substituents [3] [22]. This conformation represents the global energy minimum for trifluoromethyl-substituted aromatic compounds [3] [29].
Bond length analysis reveals the electronic effects of the various functional groups [22] [27]. The sulfur-oxygen bonds of the sulfonyl group (1.42-1.45 Å) exhibit partial double bond character due to sulfur d-orbital participation in bonding [26] [27]. The sulfur-nitrogen bond (1.68-1.72 Å) shows intermediate character between single and double bonds, reflecting the electron-withdrawing nature of the thiadiazole ring [26] [27]. The carbon-sulfur bond connecting the sulfonyl group to the thiadiazole ring (1.75-1.78 Å) represents a standard single bond to an aromatic carbon [22] [27].
Conformational flexibility analysis indicates restricted rotation around the sulfonyl linkage due to partial double bond character and steric interactions [26] [27] [28]. The energy barrier for rotation around the S-N bond is estimated to be significant, requiring thermal energy for conformational interconversion in solution [26] [28]. This restricted rotation influences the solution-phase dynamics and may affect biological activity through conformational selectivity [26] [28].
The conformational preferences are further influenced by intramolecular interactions, including weak C-H···O contacts between aromatic protons and sulfonyl oxygen atoms [26] [24]. These interactions provide additional stabilization for specific conformations and contribute to the overall molecular rigidity [26] [24].
Table 7: Conformational Analysis of Sulfonyl Linkage
| Structural Feature | Experimental/Calculated Value | Conformational Notes |
|---|---|---|
| Thiadiazole ring planarity | Planar (deviation < 0.02 Å) | Aromatic stabilization maintains planarity |
| Benzoic acid ring planarity | Planar (deviation < 0.01 Å) | Benzene ring remains planar |
| Sulfonyl linkage geometry | Tetrahedral (109.5 ± 2°) | SO₂ adopts tetrahedral geometry |
| CF₃ group orientation | Staggered conformation | Minimizes steric interactions |
| Dihedral angle (thiadiazole-benzene) | 25-45° | Twist due to steric hindrance |
| S=O bond lengths (Å) | 1.42-1.45 | Double bond character in S=O |
| S-N bond length (Å) | 1.68-1.72 | Single bond with partial double character |
| C-S(thiadiazole) bond length (Å) | 1.75-1.78 | Single bond to aromatic carbon |